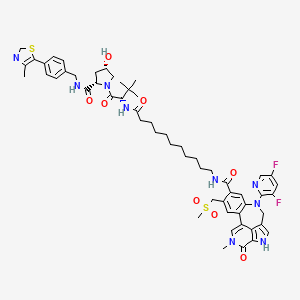

(S)-GNE-987

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C56H67F2N9O8S2 |

|---|---|

Poids moléculaire |

1096.3 g/mol |

Nom IUPAC |

8-(3,5-difluoro-2-pyridinyl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |

InChI |

InChI=1S/C56H67F2N9O8S2/c1-33-49(76-32-63-33)35-18-16-34(17-19-35)25-62-53(71)45-23-39(68)29-67(45)55(73)50(56(2,3)4)64-46(69)15-13-11-9-7-8-10-12-14-20-59-52(70)40-24-44-41(21-36(40)31-77(6,74)75)42-30-65(5)54(72)48-47(42)37(26-60-48)28-66(44)51-43(58)22-38(57)27-61-51/h16-19,21-22,24,26-27,30,32,39,45,50,60,68H,7-15,20,23,25,28-29,31H2,1-6H3,(H,59,70)(H,62,71)(H,64,69)/t39-,45-,50+/m0/s1 |

Clé InChI |

VTPSYVSGGUUAFN-UBCXKQDMSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |

Origine du produit |

United States |

Foundational & Exploratory

(S)-GNE-987: An In-depth Technical Guide to its Use as an Inactive Control in PROTAC Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The design and validation of a PROTAC require rigorous experimental controls to ensure that the observed biological effects are a direct result of the targeted degradation of the protein of interest. (S)-GNE-987 has been developed as a critical tool for such validation in studies involving the potent and selective BRD4-degrading PROTAC, GNE-987. This technical guide provides a comprehensive overview of this compound, its mechanism of action as an inactive control, and detailed protocols for its application in key experimental workflows.

This compound is the inactive epimer of GNE-987, a highly potent PROTAC that induces the degradation of the BET family protein BRD4. While both GNE-987 and this compound can bind to the bromodomains of BRD4, this compound is engineered to be incapable of recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This critical difference renders this compound unable to form the ternary complex required to initiate the ubiquitination and subsequent proteasomal degradation of BRD4. Consequently, this compound serves as an ideal negative control to distinguish between the effects of BRD4 degradation and other potential off-target or non-degradation-related effects of the active PROTAC.

Data Presentation

The following tables summarize the key quantitative data for this compound and its active counterpart, GNE-987, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Binding Affinities

| Compound | Target | IC50 (nM) | E3 Ligase Binding |

| This compound | BRD4 BD1 | 4 | Does not bind VHL |

| BRD4 BD2 | 3.9 | ||

| GNE-987 | BRD4 BD1 | 4.7 | Binds VHL |

| BRD4 BD2 | 4.4 |

Table 2: Cellular Activity for BRD4 Degradation

| Compound | Cell Line | DC50 (nM) |

| This compound | Various | No degradation observed |

| GNE-987 | EOL-1 (AML) | 0.03[1][2] |

Table 3: Cellular Viability and MYC Expression

| Compound | Cell Line | IC50 (nM) - Viability | IC50 (nM) - MYC Expression |

| GNE-987 | EOL-1 | 0.02[1] | 0.03[1] |

| HL-60 | 0.03[1] | Not Reported |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound as an inactive control are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and experimental conditions.

Western Blotting to Confirm Selective BRD4 Degradation

This experiment is fundamental to demonstrating that the active PROTAC induces degradation of the target protein, while the inactive control does not.

Objective: To assess the levels of BRD4 protein in cells treated with GNE-987, this compound, and a vehicle control.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., EOL-1, HL-60, or other relevant cell lines) at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of GNE-987 (e.g., 0.1, 1, 10 nM), a high concentration of this compound (e.g., 100 nM or 1 µM), and a vehicle control (e.g., DMSO) for a specified time (e.g., 5, 24 hours)[1].

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and load onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

As a loading control, probe the same membrane for a housekeeping protein such as GAPDH or β-actin.

-

Expected Outcome: A significant, dose-dependent decrease in BRD4 protein levels should be observed in cells treated with GNE-987. In contrast, no significant change in BRD4 levels should be detected in cells treated with this compound or the vehicle control.

Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation

This experiment validates the mechanism of action of the PROTAC by demonstrating the formation of a ternary complex between the target protein (BRD4), the E3 ligase (VHL), and the active PROTAC, but not the inactive control.

Objective: To determine if GNE-987, but not this compound, can induce the interaction between BRD4 and VHL.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with GNE-987, this compound, and a vehicle control as described in the Western Blot protocol.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against VHL or BRD4 overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting, probing for both BRD4 and VHL.

-

Expected Outcome: In the samples treated with GNE-987, immunoprecipitation of VHL should result in the co-immunoprecipitation of BRD4, and vice-versa. This interaction should be absent or significantly reduced in the samples treated with this compound or the vehicle control.

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

This experiment investigates the functional consequences of BRD4 degradation on its chromatin occupancy at target gene promoters and super-enhancers.

Objective: To assess the effect of GNE-987-mediated BRD4 degradation on the binding of BRD4 to the regulatory regions of its target genes, such as MYC.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cells with GNE-987, this compound, and a vehicle control.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against BRD4 overnight at 4°C.

-

Add Protein A/G beads to immunoprecipitate the BRD4-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

Analysis:

-

ChIP-qPCR: Quantify the amount of immunoprecipitated DNA at specific gene loci (e.g., the MYC promoter or super-enhancer) using quantitative PCR.

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify all BRD4 binding sites across the genome.

-

Expected Outcome: Treatment with GNE-987 should lead to a significant reduction in the amount of BRD4 bound to its target gene regulatory regions, as measured by ChIP-qPCR or a decrease in peak heights in ChIP-seq data. No such reduction should be observed with this compound treatment.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

References

An In-depth Technical Guide to the Mechanism of (S)-GNE-987

This guide provides a detailed examination of the molecular mechanism of (S)-GNE-987, a high-affinity ligand for the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins. It is intended for researchers, scientists, and professionals in the field of drug development. This document distinguishes the mechanism of this compound from its well-studied epimer, the PROTAC degrader GNE-987, and summarizes key quantitative data and experimental methodologies.

Introduction: this compound as a Non-Degrading Epimer

This compound is the hydroxy-proline epimer of GNE-987, a potent chimeric BET degrader.[1] While both molecules are designed to interact with BET proteins, a critical stereochemical difference dictates their ultimate cellular function. GNE-987 is a Proteolysis Targeting Chimera (PROTAC) that effectively induces the degradation of BET proteins, primarily BRD4.[2][3][4] In stark contrast, this compound acts as a negative control; it binds to BRD4 but is engineered to abrogate the subsequent steps required for protein degradation.[1]

Core Mechanism of Action

The primary mechanism of this compound is its function as a competitive inhibitor of the bromodomains of BRD4.

-

High-Affinity Bromodomain Binding : this compound binds with high, low-nanomolar affinity to the two bromodomains of BRD4, BD1 and BD2.[1] These bromodomains are "reader" modules that recognize and bind to acetylated lysine residues on histone tails, a key interaction for transcriptional activation. By occupying these domains, this compound can prevent BRD4 from binding to chromatin.

-

Failure to Engage E3 Ligase : The defining feature of this compound is its inability to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its epimer, GNE-987, is a bifunctional molecule containing a ligand for BRD4 and a ligand for VHL, connected by a linker.[3][5] The specific stereochemistry of the hydroxy-proline moiety in GNE-987 is essential for VHL recognition. In this compound, this configuration is altered, preventing the formation of a stable ternary complex between BRD4, this compound, and the VHL E3 ligase.

-

Absence of Protein Degradation : Because this compound does not recruit the VHL E3 ligase, it cannot trigger the ubiquitination of BRD4. Consequently, the BRD4 protein is not marked for destruction by the proteasome and is not degraded.[1] This makes this compound a valuable tool for distinguishing between cellular effects arising from simple BET inhibition versus those caused by BET protein degradation.

The logical workflow below illustrates the mechanism of this compound.

For comparative purposes, the mechanism of the active degrader GNE-987 is shown below. It successfully forms the ternary complex, leading to ubiquitination and proteasomal degradation of BRD4.[2][3]

Quantitative Data Summary

The binding affinity of this compound highlights its potency as a BRD4 ligand, while data for GNE-987 demonstrates the functional consequences of its PROTAC activity.

Table 1: Binding Affinity of this compound

| Target | IC₅₀ (nM) | Reference |

|---|---|---|

| BRD4 Bromodomain 1 (BD1) | 4.0 | [1] |

| BRD4 Bromodomain 2 (BD2) | 3.9 |[1] |

Table 2: Comparative Biological Activity of GNE-987 (PROTAC Degrader)

| Parameter | Target / Cell Line | Value (nM) | Reference |

|---|---|---|---|

| Binding Affinity (IC₅₀) | BRD4 Bromodomain 1 (BD1) | 4.7 | [3][5] |

| BRD4 Bromodomain 2 (BD2) | 4.4 | [3][5] | |

| Degradation (DC₅₀) | BRD4 in EOL-1 cells | 0.03 | [3][5] |

| Cell Viability (IC₅₀) | EOL-1 cells | 0.02 | [3][5] |

| HL-60 cells | 0.03 | [3][5] |

| Pathway Inhibition (IC₅₀) | MYC Expression | 0.03 |[3][5] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] DC₅₀ (Degradation concentration 50%) is the concentration of a degrader required to reduce the target protein level by 50%.

Experimental Protocols

The characterization of this compound and GNE-987 involves several key experimental techniques. Below are generalized methodologies based on the cited literature.

A. Western Blotting for Protein Degradation Analysis

This technique is used to quantify the levels of BET proteins (BRD2, BRD3, BRD4) following treatment with a degrader.

-

Cell Culture and Treatment : Cancer cell lines (e.g., AML cell lines NB4, HL-60) are cultured to approximately 70-80% confluency.[7] Cells are then treated with various concentrations of GNE-987 or this compound (e.g., 0.1-10 nM) for a specified duration (e.g., 5-24 hours).[5][7]

-

Protein Extraction : After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification and Loading : Protein concentration is determined using a BCA assay. Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel for electrophoresis.

-

Transfer and Blocking : Proteins are transferred from the gel to a PVDF membrane. The membrane is then blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin).[8]

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein bands are quantified using densitometry software.

B. Cell Viability Assays (e.g., MTT or CellTiter-Glo)

These assays measure the effect of a compound on cell proliferation and survival to determine IC₅₀ values.

-

Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : A serial dilution of the compound (this compound or GNE-987) is added to the wells. A vehicle-only control (e.g., DMSO) is included.

-

Incubation : Cells are incubated with the compound for a set period (e.g., 72 hours).

-

Reagent Addition and Measurement :

-

For MTT assays , MTT reagent is added and incubated, allowing viable cells to form formazan crystals. The crystals are then solubilized, and absorbance is read on a plate reader.

-

For CellTiter-Glo assays , the reagent is added to measure ATP levels, which correlate with cell viability. Luminescence is measured on a plate reader.

-

-

Data Analysis : The signal is normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.

C. RNA-Sequencing (RNA-seq) and ChIP-Sequencing (ChIP-seq)

These high-throughput sequencing techniques are employed to understand the global impact of BET degradation on gene expression and chromatin binding.[2][4][8]

-

Experimental Workflow :

-

Cell Treatment : Cells are treated with GNE-987 or a vehicle control.

-

Sample Preparation :

-

For RNA-seq : Total RNA is extracted, and mRNA is isolated to construct sequencing libraries.

-

For ChIP-seq : Cells are cross-linked with formaldehyde. Chromatin is sheared, and an antibody against BRD4 is used to immunoprecipitate BRD4-bound DNA fragments. The DNA is then purified to create sequencing libraries.

-

-

Sequencing : Libraries are sequenced using a next-generation sequencing platform.

-

Data Analysis :

-

RNA-seq : Reads are aligned to a reference genome to identify differentially expressed genes between treated and control samples. Pathway analysis (e.g., HALLMARK pathway enrichment) is performed to understand the biological functions affected.[2]

-

ChIP-seq : Reads are mapped to identify genomic regions with enriched BRD4 binding. This is often used to identify super-enhancers (SEs), which are large clusters of enhancers that drive the expression of key oncogenes like MYC.[2][4][8] Analysis reveals how GNE-987 disrupts the super-enhancer landscape.

-

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The BET inhibitor GNE-987 effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (S)-GNE-987 Binding Affinity to BRD4 Bromodomains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective BRD4 inhibitor, (S)-GNE-987, to the two bromodomains of BRD4 (BD1 and BD2). It includes quantitative binding data, detailed experimental methodologies for assessing binding affinity, and a visualization of the relevant BRD4 signaling pathway.

Introduction to BRD4 and this compound

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. It acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell cycle progression, proliferation, and oncogenesis. The two tandem bromodomains of BRD4, BD1 and BD2, are the primary sites of interaction with acetylated histones.

This compound is the (S)-enantiomer of GNE-987, a potent and selective inhibitor of the BET family of proteins. While the racemic GNE-987 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of BRD4, the (S)-enantiomer acts as a traditional inhibitor by competitively binding to the bromodomains. Understanding the specific binding affinity of this compound to each BRD4 bromodomain is critical for elucidating its mechanism of action and for the development of more targeted cancer therapeutics.

Quantitative Binding Affinity Data

The binding affinity of this compound and its racemic counterpart, GNE-987, to the first and second bromodomains of BRD4 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

The following tables summarize the reported IC50 values for this compound and GNE-987 against BRD4 BD1 and BD2.

| Compound | Target Bromodomain | IC50 (nM) |

| This compound | BRD4 BD1 | 4 |

| This compound | BRD4 BD2 | 3.9[1] |

| Compound | Target Bromodomain | IC50 (nM) |

| GNE-987 (racemic) | BRD4 BD1 | 4.7[2] |

| GNE-987 (racemic) | BRD4 BD2 | 4.4[2] |

These data indicate that this compound binds with high, low-nanomolar affinity to both BRD4 bromodomains, with a slightly higher affinity for BD2. The racemic mixture, GNE-987, exhibits a comparable high-affinity binding profile to both bromodomains.

Experimental Protocols for Determining Binding Affinity

The determination of the IC50 values for compounds like this compound binding to BRD4 bromodomains is typically achieved through competitive binding assays. Two common high-throughput screening methods for this purpose are the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays. Below are detailed, generalized protocols for these assays, which are representative of the methodologies used to obtain the binding data presented above.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol

This protocol describes a competitive binding assay to determine the IC50 of a test compound (e.g., this compound) for a BRD4 bromodomain. The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain.

Materials and Reagents:

-

GST-tagged BRD4 BD1 or BD2 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

Test compound (this compound) and a known inhibitor (e.g., JQ1) as a positive control

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (this compound) in assay buffer. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 µM). Include wells for a positive control (e.g., JQ1) and a negative control (DMSO vehicle).

-

Protein and Peptide Preparation: Dilute the GST-tagged BRD4 bromodomain protein and the biotinylated histone H4 peptide to their pre-determined optimal concentrations in assay buffer.

-

Assay Reaction:

-

Add 5 µL of the diluted test compound or control to the appropriate wells of a 384-well plate.

-

Add 5 µL of the diluted GST-tagged BRD4 bromodomain protein to all wells.

-

Add 5 µL of the diluted biotinylated histone H4 peptide to all wells.

-

Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.

-

-

Bead Addition:

-

Prepare a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads in assay buffer.

-

Add 10 µL of the bead mixture to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The signal is generated by the proximity of the donor and acceptor beads, which is dependent on the protein-peptide interaction.

-

Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay Protocol

This protocol outlines a competitive TR-FRET assay to measure the inhibition of the interaction between a BRD4 bromodomain and an acetylated histone peptide by a test compound.

Materials and Reagents:

-

His-tagged BRD4 BD1 or BD2 protein

-

Biotinylated and fluorescently-labeled histone H4 peptide (e.g., with a fluorescent dye like FITC)

-

Europium-labeled anti-His antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor)

-

Test compound (this compound) and a known inhibitor as a positive control

-

TR-FRET Assay Buffer

-

384-well, low-volume, black microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in TR-FRET assay buffer as described for the AlphaScreen assay.

-

Reagent Preparation: Dilute the His-tagged BRD4 protein, the biotinylated-fluorescent histone peptide, the Europium-labeled anti-His antibody, and the Streptavidin-conjugated fluorophore to their optimal concentrations in assay buffer.

-

Assay Reaction:

-

Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.

-

Add 5 µL of a mixture containing the His-tagged BRD4 protein and the Europium-labeled anti-His antibody.

-

Add 5 µL of a mixture containing the biotinylated-fluorescent histone peptide and the Streptavidin-conjugated fluorophore.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60-120 minutes).

-

-

Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

BRD4 Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the BRD4 signaling pathway and a typical experimental workflow for determining inhibitor binding affinity.

Caption: BRD4 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Determining Inhibitor Binding Affinity.

Conclusion

This compound demonstrates high-affinity binding to both bromodomains of BRD4, with IC50 values in the low nanomolar range. This potent inhibition disrupts the interaction of BRD4 with acetylated histones, a key step in the transcriptional activation of oncogenes. The experimental protocols detailed in this guide, such as AlphaScreen and TR-FRET, provide robust and high-throughput methods for quantifying the binding affinity of inhibitors like this compound. A thorough understanding of these binding characteristics and the underlying signaling pathways is essential for the continued development of BET inhibitors as effective cancer therapies.

References

The Inactive Epimer (S)-GNE-987 as a Negative Control for the BRD4 Degrader GNE-987: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the use of PROteolysis TArgeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. GNE-987 is a potent PROTAC that degrades the Bromodomain and Extra-Terminal (BET) family protein BRD4, a key regulator of oncogene transcription.[1][2][3] To rigorously validate the biological effects of GNE-987 and ensure that they are a direct consequence of BRD4 degradation, a proper negative control is indispensable. This technical guide details the use of (S)-GNE-987, the inactive epimer of GNE-987, as a negative control, providing quantitative data, experimental protocols, and visual diagrams to support its application in research and drug development.

This compound is the hydroxy-proline epimer of GNE-987.[4] This stereochemical difference abrogates its binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical step in the PROTAC-mediated degradation pathway.[4] Consequently, while this compound retains its ability to bind to BRD4, it is incapable of inducing its degradation.[4] This property makes it an ideal negative control to distinguish the effects of BRD4 degradation from other potential off-target effects of the GNE-987 molecule.

Data Presentation

The following tables summarize the quantitative data comparing the activity of GNE-987 and its inactive control, this compound.

Table 1: Binding Affinity to BRD4 Bromodomains

| Compound | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) |

| GNE-987 | 4.7[1][5] | 4.4[1][5] |

| This compound | 4[4] | 3.9[4] |

Table 2: BRD4 Degradation and Cell Viability

| Compound | BRD4 Degradation (DC50, nM) in EOL-1 cells | Cell Viability (IC50, nM) in EOL-1 cells | Cell Viability (IC50, nM) in HL-60 cells |

| GNE-987 | 0.03[1][5] | 0.02[5] | 0.03[5] |

| This compound | Does not degrade BRD4[4] | Not reported | Not reported |

Signaling Pathway and Mechanism of Action

GNE-987 functions by forming a ternary complex between BRD4 and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the proteasome. This compound, due to its stereochemistry, cannot recruit VHL and therefore does not initiate this degradation cascade.

Caption: Mechanism of action for GNE-987 and its inactive control this compound.

Experimental Protocols

Western Blot for BRD4 Degradation

This protocol is designed to assess the ability of GNE-987 to induce BRD4 degradation compared to the this compound negative control.

Materials:

-

EOL-1 or other suitable human cancer cell line

-

GNE-987 and this compound

-

DMSO (vehicle control)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Compound Treatment: Treat cells with increasing concentrations of GNE-987 and this compound (e.g., 0.1, 1, 10, 100 nM) and a DMSO vehicle control for a specified time (e.g., 5, 12, or 24 hours).[2][5]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BRD4 and anti-loading control antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Compare the levels of BRD4 in treated cells to the vehicle control.

Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol measures the effect of GNE-987 and this compound on cell proliferation and viability.

Materials:

-

GNE-987 and this compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.[2]

-

Compound Treatment: Treat cells with a range of concentrations of GNE-987 and this compound in triplicate for 24-72 hours.[2][6] Include a vehicle control (0.05% DMSO).[2]

-

Assay:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add MTT reagent and incubate, followed by the addition of a solubilizing agent.

-

-

Data Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Experimental Workflow for Negative Control Validation

The following diagram illustrates a logical workflow for validating this compound as a negative control for GNE-987.

Caption: Experimental workflow for validating this compound as a negative control.

Conclusion

The use of this compound as a negative control is crucial for the rigorous evaluation of the biological and therapeutic effects of the BRD4 degrader GNE-987. By retaining its ability to bind to BRD4 while being unable to induce its degradation, this compound allows researchers to confidently attribute the observed cellular and in vivo effects of GNE-987 to the specific degradation of BRD4. This technical guide provides the necessary data, protocols, and conceptual frameworks to effectively utilize this compound in research and drug development, ensuring the generation of robust and reliable data.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Decisive Role of Stereochemistry: Why (S)-GNE-987 Fails to Engage the VHL E3 Ligase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-987 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its efficacy is critically dependent on the precise three-dimensional arrangement of its constituent parts. The stereoisomer (S)-GNE-987, an epimer of the active (R)-GNE-987 at the hydroxyproline moiety, is inactive as a protein degrader. This inactivity is not due to a failure to recognize the target protein, BRD4, but is entirely caused by its inability to bind to the VHL E3 ligase. The specific (2S,4R) stereochemistry of the hydroxyproline ring in (R)-GNE-987 is essential for establishing a network of hydrogen bonds within the VHL binding pocket. The inverted stereochemistry at the 4-position in this compound, which corresponds to a (2S,4S)-hydroxyproline, disrupts this critical interaction, thereby abrogating its ability to recruit the E3 ligase and initiate protein degradation.

Introduction to GNE-987 and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from protein inhibition to induced protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

GNE-987 is a PROTAC that targets the BET family of proteins, which are critical regulators of gene transcription and are implicated in various cancers.[1] The active stereoisomer, (R)-GNE-987, effectively recruits the VHL E3 ligase to BRD4, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][2]

The Critical Role of Stereochemistry in VHL Recognition

The interaction between the VHL E3 ligase and its ligands is exquisitely sensitive to stereochemistry. VHL naturally recognizes the hydroxylated proline residue (Hyp) of the Hypoxia-Inducible Factor 1α (HIF-1α).[3] Small molecule VHL ligands, including the one incorporated into GNE-987, are designed to mimic this natural interaction. The key recognition motif is the (2S,4R)-4-hydroxyproline core.[4] This specific stereoisomer adopts a C4-exo ring pucker, which optimally positions the 4-hydroxyl group to act as a crucial hydrogen bond donor and acceptor.[5]

The critical interactions for VHL binding are:

-

Hydrogen Bond with Ser111 and His110: The 4-hydroxyl group of the (2S,4R)-hydroxyproline forms a key hydrogen bond with the side chains of Ser111 and His110 within the VHL binding pocket.[5]

-

Hydrogen Bond with Tyr98: The backbone carbonyl of the hydroxyproline ring forms a hydrogen bond with the phenolic hydroxyl group of Tyr98.[6]

-

Amide Conformation: The amide bond preceding the proline ring must adopt a trans conformation to fit within the binding site, a conformation that is stabilized by the C4-exo pucker.[5]

Any deviation from this precise stereochemical arrangement results in a dramatic loss of binding affinity.

Comparative Analysis of (R)-GNE-987 and this compound

The only difference between (R)-GNE-987 and this compound is the stereocenter at the 4-position of the hydroxyproline ring. (R)-GNE-987 contains the required (2S,4R)-hydroxyproline, while this compound contains the (2S,4S)-hydroxyproline epimer.[7] This single change has a profound impact on biological activity.

Binding Affinity and Activity Data

As the data below illustrates, while both stereoisomers retain potent binding to the BRD4 target, only the (R)-isomer is capable of binding to VHL and inducing subsequent protein degradation.

| Compound | Target | Assay Type | Value | Reference |

| (R)-GNE-987 | BRD4 (BD1) | IC50 | 4.7 nM | [2] |

| BRD4 (BD2) | IC50 | 4.4 nM | [2] | |

| BRD4 Degradation | DC50 (EOL-1 cells) | 0.03 nM | [2] | |

| VHL | IC50 | Active Binding | [1] | |

| This compound | BRD4 (BD1) | IC50 | 4.0 nM | [7] |

| BRD4 (BD2) | IC50 | 3.9 nM | [7] | |

| BRD4 Degradation | DC50 | Inactive | [7] | |

| VHL | Binding | Abrogated | [7] |

Structural Rationale for Non-Binding of this compound

The (2S,4S)-hydroxyproline moiety in this compound adopts a C4-endo pucker conformation.[5] This conformational preference directs the 4-hydroxyl group into a position where it cannot form the critical hydrogen bonds with Ser111 and His110 in the VHL binding pocket. This misalignment creates a steric clash and prevents the ligand from being properly seated. Consequently, this compound is unable to form a stable ternary complex with VHL and BRD4, and the ubiquitin-proteasome system is not engaged for BRD4 degradation.[7]

Experimental Protocols

The binding of ligands to the VHL complex can be quantified using various biophysical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are two common high-throughput methods.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

This assay measures the competitive displacement of a fluorescently labeled tracer ligand from the VHL protein complex.

Principle: A 6His-tagged VHL protein complex is incubated with an anti-6His antibody labeled with a Europium (Eu) cryptate donor fluorophore and a red-fluorescently labeled VHL ligand (acceptor). When the tracer binds to VHL, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation. A test compound that binds to VHL will displace the tracer, disrupting FRET and causing a decrease in the acceptor signal.[8]

Methodology:

-

Reagent Preparation:

-

Prepare a 1X assay buffer (e.g., PROTAC binding buffer 1).

-

Dilute the 6His-tagged VHL protein complex, anti-6His-Europium antibody, and VHL-Red Ligand to their final working concentrations in the assay buffer.

-

Prepare a serial dilution of the test compounds (e.g., this compound) and a known VHL binder as a positive control in the assay buffer containing a fixed percentage of DMSO.

-

-

Assay Procedure (384-well plate format):

-

Dispense 5 µL of the serially diluted test compounds, controls, or buffer (for negative control) into the wells.

-

Add 5 µL of the diluted 6His-tagged VHL protein complex to each well.

-

Prepare a detection mix containing the anti-6His-Europium antibody and the VHL-Red Ligand. Add 10 µL of this mix to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Conclusion

The inability of this compound to bind to the VHL E3 ligase is a direct consequence of its stereochemistry. The (2S,4S)-hydroxyproline moiety within this compound induces a conformational pucker that misaligns the critical 4-hydroxyl group, preventing the formation of essential hydrogen bonds within the VHL binding pocket. This example provides a stark illustration of the high degree of structural specificity required for PROTAC-E3 ligase interactions and underscores the importance of stereochemical control in the design of effective protein degraders. While this compound retains its ability to bind the target protein BRD4, its failure to engage the degradation machinery renders it biologically inert as a PROTAC, serving as a valuable negative control for studies involving its active (R)-epimer.

References

- 1. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HTRF Human VHL Binding Kit, 500 Assay Points | Revvity [revvity.com]

The Inactive Epimer (S)-GNE-987: A Technical Guide to Investigating Off-Target Effects of BRD4 Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a promising therapeutic strategy in oncology and other diseases. More recently, the advent of Proteolysis Targeting Chimeras (PROTACs) has enabled the targeted degradation of BRD4, offering potential advantages over traditional inhibition. GNE-987 is a potent PROTAC that induces the degradation of BRD4 by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] However, a critical aspect of developing such targeted therapies is understanding and mitigating off-target effects. This technical guide focuses on the use of (S)-GNE-987, the inactive epimer of GNE-987, as a crucial tool for dissecting the on-target versus off-target effects of BRD4-targeting PROTACs.

This compound is a stereoisomer of GNE-987 that retains its ability to bind to the bromodomains of BRD4 but is incapable of binding to the VHL E3 ligase. This unique property makes it an ideal negative control to distinguish cellular phenotypes arising from BRD4 degradation (on-target) from those caused by BRD4 engagement alone or by other, unintended interactions of the molecule (off-target).

Data Presentation: this compound vs. GNE-987

The following tables summarize the key quantitative data for this compound and its active counterpart, GNE-987, highlighting their differential activities.

Table 1: Biochemical and Cellular Activity of GNE-987 and this compound

| Compound | Target | Assay Type | IC50 / DC50 (nM) | Cell Line | Reference |

| GNE-987 | BRD4 BD1 | Binding Assay | 4.7 | - | [1] |

| GNE-987 | BRD4 BD2 | Binding Assay | 4.4 | - | [1] |

| GNE-987 | BRD4 Degradation | Cellular Assay | 0.03 | EOL-1 | [1] |

| GNE-987 | Cell Viability | CCK8 Assay | 0.02 | EOL-1 | [1] |

| GNE-987 | Cell Viability | CCK8 Assay | 0.03 | HL-60 | [1] |

| This compound | BRD4 BD1 | Binding Assay | 4 | - | |

| This compound | BRD4 BD2 | Binding Assay | 3.9 | - | |

| This compound | BRD4 Degradation | Cellular Assay | No Degradation | - |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of GNE-987 and the experimental logic for using this compound to identify off-target effects.

References

Preliminary Studies of (S)-GNE-987 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary in vitro studies involving the bromodomain and extra-terminal domain (BET) protein degrader, GNE-987, and its stereoisomer, (S)-GNE-987. GNE-987 is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of BET family proteins, particularly BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its epimer, this compound, serves as a crucial negative control in these studies as it binds to BRD4 but does not engage the VHL E3 ligase, and therefore does not induce protein degradation.[3] This guide will delve into the mechanism of action, summarize key quantitative findings, provide detailed experimental protocols, and visualize the associated biological pathways and workflows.

Mechanism of Action: PROTAC-mediated Degradation

GNE-987 functions as a heterobifunctional molecule, tethering a ligand that binds to the BET bromodomains to a ligand that recruits the VHL E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target BET protein, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows a single molecule of GNE-987 to induce the degradation of multiple target protein molecules. The downstream effects of BRD4 degradation include the suppression of key oncogenes such as MYC, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][4]

Quantitative Data Summary

The following tables summarize the binding affinities and cellular activities of this compound and GNE-987 in various cancer cell lines.

Table 1: Binding Affinity of this compound and GNE-987 to BRD4 Bromodomains

| Compound | Target | IC50 (nM) |

| This compound | BRD4 BD1 | 4.0[3] |

| BRD4 BD2 | 3.9[3] | |

| GNE-987 | BRD4 BD1 | 4.7[1][2] |

| BRD4 BD2 | 4.4[1][2] |

Table 2: In Vitro Activity of GNE-987 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Metric | Value (nM) |

| EOL-1 | Acute Myeloid Leukemia | Protein Degradation | DC50 | 0.03[1][2] |

| Cell Viability | IC50 | 0.02[1][2] | ||

| MYC Expression | IC50 | 0.03[1][2] | ||

| HL-60 | Acute Myeloid Leukemia | Cell Viability | IC50 | 0.03[1][2] |

| IMR-32 | Neuroblastoma | Cell Viability | IC50 | 1.14[4] |

| SK-N-BE(2) | Neuroblastoma | Cell Viability | IC50 | 1.87[4] |

| SK-N-SH | Neuroblastoma | Cell Viability | IC50 | 30.36[4] |

| SH-SY5Y | Neuroblastoma | Cell Viability | IC50 | 18.26[4] |

| U2OS | Osteosarcoma | Cell Viability | IC50 | 6.84[5] |

| HOS | Osteosarcoma | Cell Viability | IC50 | 2.46[5] |

| MG-63 | Osteosarcoma | Cell Viability | IC50 | 5.78[5] |

| 143B | Osteosarcoma | Cell Viability | IC50 | 7.71[5] |

| U87 | Glioblastoma | Cell Viability (3 days) | IC50 | 9.89[6] |

| LN229 | Glioblastoma | Cell Viability (3 days) | IC50 | 5.34[6] |

| U251 | Glioblastoma | Cell Viability (3 days) | IC50 | 1.13[6] |

| A172 | Glioblastoma | Cell Viability (3 days) | IC50 | 2.53[6] |

| PC3 (STEAP1 Ab conjugate) | Prostate Cancer | Protein Degradation | DC50 | 0.23[7] |

| PC3 (CLL1 Ab conjugate) | Prostate Cancer | Protein Degradation | DC50 | 0.38[7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of GNE-987 are provided below.

Cell Viability Assay (CCK-8)

This protocol is a general guideline for assessing the effect of GNE-987 on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

GNE-987 stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells in the logarithmic growth phase and resuspend in complete medium. Seed the cell suspension into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[8]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

-

Drug Treatment: Prepare serial dilutions of GNE-987 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of GNE-987. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation with Drug: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[4]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[8][9]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[8][9]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the GNE-987 concentration to determine the IC50 value.

Western Blotting for Protein Degradation

This protocol outlines the general steps for assessing the degradation of BET proteins following treatment with GNE-987.

Materials:

-

Cancer cell lines

-

GNE-987

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-BRD2, anti-BRD3, anti-VHL, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of GNE-987 for a specified time (e.g., 5 hours).[2] Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to normalize for protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with GNE-987 using propidium iodide (PI) staining.

Materials:

-

Cancer cell lines

-

GNE-987

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with different concentrations of GNE-987 for 24 hours.[4]

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.[10]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[10]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Logical Relationships

The antitumor effects of GNE-987 are initiated by the degradation of BRD4, which in turn leads to the downregulation of super-enhancer-driven oncogenes, most notably MYC.[4] This disruption of key transcriptional programs results in cell cycle arrest and the induction of apoptosis.[4][11]

Conclusion

The preliminary data on GNE-987 demonstrate its potent activity as a BRD4-degrading PROTAC in a variety of cancer cell lines. Its ability to induce robust degradation of BET proteins at picomolar to nanomolar concentrations translates to significant anti-proliferative and pro-apoptotic effects. The use of this compound as a negative control confirms that the degradation mechanism is essential for its biological activity. The experimental protocols and workflows detailed in this guide provide a solid foundation for further investigation into the therapeutic potential of GNE-987 and other BET-targeting PROTACs. Future studies should aim to explore its efficacy and safety in in vivo models and further elucidate the full spectrum of its molecular effects.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. toolsbiotech.com [toolsbiotech.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 11. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Uptake of (S)-GNE-987: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GNE-987 is a chemical probe and a critical negative control for its epimer, GNE-987, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the bromodomain and extra-terminal domain (BET) family protein, BRD4. While GNE-987 actively forms a ternary complex with BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase to trigger BRD4 ubiquitination and subsequent proteasomal degradation, this compound is specifically designed to abrogate binding to VHL. This unique characteristic means that this compound can enter the cell and bind to BRD4 without initiating its degradation, making it an invaluable tool for distinguishing between the effects of BRD4 binding and BRD4 degradation in cellular and in vivo studies.

This technical guide provides a comprehensive overview of the known attributes of this compound and its active counterpart, GNE-987, with a focus on the general principles that govern the cellular uptake of such molecules. Due to the limited publicly available information specifically detailing the cellular uptake mechanism of this compound, this guide also discusses the broader context of PROTAC cell permeability.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and GNE-987, facilitating a clear comparison of their biochemical and cellular activities.

Table 1: Binding Affinity of this compound to BRD4 Bromodomains

| Compound | Target | IC50 (nM) |

| This compound | BRD4 BD1 | 4.0[1] |

| This compound | BRD4 BD2 | 3.9[1] |

Table 2: Binding and Degradation Activity of GNE-987

| Parameter | Target/Cell Line | Value (nM) |

| IC50 (Binding) | BRD4 BD1 | 4.7[2] |

| BRD4 BD2 | 4.4[2] | |

| DC50 (Degradation) | EOL-1 (AML) | 0.03[2] |

| IC50 (Viability) | EOL-1 (AML) | 0.02[2] |

| HL-60 | 0.03[2] | |

| IC50 (MYC Expression) | 0.03[2] |

Cellular Uptake of this compound: General Principles for PROTACs

While specific studies on the cellular uptake of this compound are not publicly available, the entry of PROTACs and similar small molecules into cells is a critical aspect of their function. The cellular uptake of these molecules is generally believed to occur through a combination of passive diffusion and potentially transporter-mediated processes, influenced by their physicochemical properties.

Key factors influencing the cell permeability of PROTACs like this compound include:

-

Molecular Weight: PROTACs are relatively large molecules, which can pose a challenge for efficient passive diffusion across the cell membrane.

-

Lipophilicity (LogP): A balance of lipophilicity is crucial. The molecule must be lipid-soluble enough to partition into the cell membrane but also have sufficient aqueous solubility to exist in the extracellular and intracellular environments.

-

Polar Surface Area (PSA): A lower polar surface area is generally associated with better cell permeability.

-

Intramolecular Hydrogen Bonding: The ability of a PROTAC to form intramolecular hydrogen bonds can mask polar groups, reducing the polar surface area and enhancing membrane permeability. This can lead to the adoption of a more "folded" or compact conformation that is more favorable for crossing the lipid bilayer.

-

Transporter Proteins: It is possible that cellular influx and efflux transporters play a role in the cellular accumulation of PROTACs, though this is an area of ongoing research.

Given that this compound is cell-active in terms of binding to its intracellular target BRD4, it is evident that it can cross the cell membrane. The precise mechanisms governing this process are an important area for further investigation.

Experimental Protocols

The following are generalized experimental protocols relevant to the study of this compound and GNE-987, based on standard methodologies for evaluating PROTACs.

Protocol 1: In Vitro BRD4 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

-

Objective: To determine the binding affinity (IC50) of this compound to the bromodomains of BRD4.

-

Materials: Recombinant His-tagged BRD4 bromodomain (BD1 or BD2), biotinylated histone H4 peptide, europium-labeled anti-His antibody, streptavidin-allophycocyanin (APC), assay buffer, this compound.

-

Procedure:

-

Add assay buffer, BRD4 bromodomain, and biotinylated histone H4 peptide to a microplate.

-

Add serial dilutions of this compound to the wells.

-

Incubate to allow for binding equilibrium.

-

Add the detection reagents (europium-labeled anti-His antibody and streptavidin-APC).

-

Incubate to allow for detection reagent binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).

-

Calculate the TR-FRET ratio and plot the results against the concentration of this compound to determine the IC50 value.

-

Protocol 2: Cellular BRD4 Degradation Assay (Western Blot)

-

Objective: To assess the ability of GNE-987 to induce the degradation of BRD4 in a cellular context and to confirm that this compound does not.

-

Materials: Human cancer cell line (e.g., EOL-1), cell culture medium, GNE-987, this compound, DMSO (vehicle control), lysis buffer, primary antibody against BRD4, primary antibody for a loading control (e.g., GAPDH or β-actin), secondary antibody conjugated to HRP, and chemiluminescent substrate.

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of GNE-987, this compound, or DMSO for a specified time (e.g., 2, 4, 8, 24 hours).

-

Wash the cells with PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies (anti-BRD4 and loading control).

-

Wash the membrane and incubate with the secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Image the blot and quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control.

-

Visualizations

Signaling and Mechanistic Pathways

The following diagrams illustrate the mechanism of action of GNE-987 and the role of this compound as a negative control.

Caption: Mechanism of action for GNE-987-mediated BRD4 degradation.

Caption: this compound as a negative control, binding BRD4 but not VHL.

Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound and GNE-987.

References

Methodological & Application

Application Notes and Protocols for (S)-GNE-987 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing (S)-GNE-987 in a Western blot experiment to serve as a negative control for studies involving the BRD4 degrader, GNE-987.

This compound is the inactive epimer of GNE-987, a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. While GNE-987 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent proteasomal degradation, this compound binds to BRD4's bromodomains but is unable to engage the VHL E3 ligase.[1] This makes this compound an ideal negative control to demonstrate that the observed degradation of BRD4 is a specific effect of the active GNE-987 PROTAC and not due to off-target effects or general cytotoxicity.

Signaling Pathway of GNE-987-Mediated BRD4 Degradation

The active GNE-987 PROTAC facilitates the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This leads to the downregulation of BRD4 target genes, such as MYC, which are often implicated in cancer cell proliferation.[2][3][4]

References

Application Notes and Protocols for (S)-GNE-987 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

I. Application Note: (S)-GNE-987 as a Negative Control for BRD4 Degradation Studies

This compound is the inactive epimer of the potent BRD4-degrading PROTAC (Proteolysis Targeting Chimera), GNE-987. While it binds to the bromodomains of BRD4 with high affinity, it does not engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This critical difference renders this compound incapable of inducing the ubiquitination and subsequent proteasomal degradation of BRD4.[1] Therefore, this compound serves as an essential negative control in cell-based assays designed to investigate the biological consequences of BRD4 degradation by GNE-987. By comparing the cellular effects of GNE-987 with those of this compound, researchers can distinguish between the effects of BRD4 degradation and other potential off-target effects of the chemical scaffold.

Key Characteristics:

-

Target: Binds to BRD4 bromodomains (BD1 and BD2).[1]

-

Mechanism of Action: Acts as a BRD4 ligand but does not induce its degradation.[1]

-

Primary Use: Negative control for GNE-987-mediated BRD4 degradation.

II. Protocol: Comparative Analysis of GNE-987 and this compound in a Cancer Cell Line

This protocol describes a cell-based assay to compare the effects of the BRD4 degrader GNE-987 and its inactive control, this compound, on a cancer cell line known to be sensitive to BET inhibitors (e.g., a human acute myeloid leukemia cell line like MV4-11). The assay will evaluate three key parameters: BRD4 protein degradation, downstream c-Myc gene expression, and overall cell viability.

Materials:

-

GNE-987

-

This compound

-

MV4-11 cells (or other suitable cancer cell line)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

DMSO (vehicle control)

-

Reagents for Western blotting (lysis buffer, primary antibodies against BRD4 and a loading control like GAPDH, secondary antibodies)

-

Reagents for RT-qPCR (RNA extraction kit, reverse transcription kit, primers for MYC and a housekeeping gene like GAPDH)

-

Reagents for cell viability assay (e.g., MTT or CellTiter-Glo®)

-

96-well and 6-well cell culture plates

Experimental Workflow

Caption: Workflow for comparing GNE-987 and this compound.

Step-by-Step Protocol:

-

Cell Seeding:

-

For Western blot and RT-qPCR: Seed MV4-11 cells at a density of 1 x 10^6 cells/well in 6-well plates.

-

For cell viability: Seed MV4-11 cells at a density of 1 x 10^4 cells/well in 96-well plates.

-

Incubate plates at 37°C in a humidified 5% CO2 incubator overnight.

-

-

Compound Preparation and Treatment:

-

Prepare stock solutions of GNE-987 and this compound in DMSO.

-

Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM).

-

Include a DMSO vehicle control (at the same final concentration as the highest compound concentration).

-

Remove the old medium from the cells and add the medium containing the compounds or vehicle.

-

Incubate the plates for 24 hours.

-

-

Endpoint Assays:

-

Western Blot for BRD4 Degradation:

-

Harvest cells from the 6-well plates and prepare cell lysates.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize bands using a chemiluminescence detection system.

-

-

RT-qPCR for MYC Expression:

-

Harvest cells from the 6-well plates and extract total RNA.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform real-time quantitative PCR using primers for MYC and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative expression of MYC.

-

-

MTT Assay for Cell Viability:

-

Add MTT reagent to each well of the 96-well plate and incubate for 3-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Presentation

Table 1: Comparative Effects of GNE-987 and this compound on MV4-11 Cells (24-hour treatment)

| Compound | Concentration (nM) | BRD4 Degradation (%) | MYC Expression (Fold Change) | Cell Viability (%) |

| GNE-987 | 0.01 | 15 ± 4 | 0.85 ± 0.10 | 95 ± 5 |

| 0.1 | 55 ± 8 | 0.50 ± 0.08 | 70 ± 6 | |

| 1 | 92 ± 5 | 0.15 ± 0.05 | 35 ± 4 | |

| 10 | >95 | <0.1 | 10 ± 3 | |

| 100 | >95 | <0.1 | <5 | |

| This compound | 0.01 | 0 ± 3 | 1.0 ± 0.12 | 100 ± 5 |

| 0.1 | 2 ± 4 | 0.98 ± 0.10 | 98 ± 6 | |

| 1 | 1 ± 5 | 1.05 ± 0.09 | 97 ± 4 | |

| 10 | 3 ± 3 | 0.95 ± 0.11 | 96 ± 5 | |

| 100 | 5 ± 6 | 0.92 ± 0.13 | 94 ± 7 | |

| Vehicle (DMSO) | - | 0 | 1.0 | 100 |

Data are presented as mean ± standard deviation and are representative.

III. Visualization of the PROTAC Mechanism

Caption: GNE-987 forms a ternary complex, leading to BRD4 degradation.

IV. Application Note: Screening for DLK Inhibitors

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of neuronal apoptosis and axonal degeneration. Inhibition of DLK is a potential therapeutic strategy for neurodegenerative diseases. A cell-based assay for screening DLK inhibitors typically involves stimulating a neuronal cell line to activate the DLK signaling pathway and then measuring the phosphorylation of a downstream target, such as c-Jun N-terminal kinase (JNK).

V. Protocol: Cell-Based Assay for Screening DLK Inhibitors

This protocol describes a general method for screening compounds for their ability to inhibit DLK activity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y cells (or other suitable neuronal cell line)

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

DLK pathway activator (e.g., Anisomycin or UV irradiation)

-

Test compounds and a known DLK inhibitor (positive control)

-

DMSO (vehicle control)

-

Reagents for Western blotting (lysis buffer, primary antibodies against phospho-JNK, total JNK, and a loading control, secondary antibodies)

-

96-well and 6-well cell culture plates

Experimental Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of test compounds, a positive control inhibitor, or DMSO for 1-2 hours.

-

DLK Pathway Activation: Stimulate the cells with a DLK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) in the continued presence of the compounds.

-

Cell Lysis: Immediately after stimulation, wash the cells with cold PBS and lyse them.

-

Western Blot for p-JNK:

-

Perform Western blotting as described previously.

-

Probe the membrane with primary antibodies for phospho-JNK (Thr183/Tyr185) and total JNK.

-

Quantify the band intensities and calculate the ratio of phospho-JNK to total JNK. A reduction in this ratio in the presence of a test compound indicates DLK inhibition.

-

Data Presentation

Table 2: Effect of Test Compounds on Anisomycin-Induced JNK Phosphorylation

| Compound | Concentration (µM) | p-JNK / Total JNK Ratio (Normalized) |

| Test Compound 1 | 0.1 | 0.95 ± 0.08 |

| 1 | 0.60 ± 0.07 | |

| 10 | 0.25 ± 0.05 | |

| Positive Control | 1 | 0.15 ± 0.04 |

| Vehicle (DMSO) | - | 1.0 |

Data are presented as mean ± standard deviation and are representative.

VI. Visualization of the DLK/JNK Signaling Pathway

Caption: Simplified DLK/JNK signaling cascade.

References

Application Notes and Protocols for (S)-GNE-987 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

(S)-GNE-987 is a crucial tool for researchers studying the biological functions of Bromodomain-containing protein 4 (BRD4) and for those developing therapeutic agents targeting this protein. As the inactive epimer of the potent BRD4 degrader GNE-987, this compound serves as an essential negative control in in vitro experiments. It allows for the differentiation of cellular effects stemming from BRD4 inhibition versus those arising from its proteasomal degradation.

This compound binds with high affinity to the bromodomains of BRD4 but is incapable of recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This unique characteristic means it can occupy the same binding sites as active BRD4 inhibitors or degraders without initiating the downstream degradation cascade. This document provides detailed application notes and protocols for the effective use of this compound in a variety of in vitro settings.

Mechanism of Action

This compound is the hydroxy-proline epimer of GNE-987, a chimeric BET degrader. While it retains high binding affinity for the BRD4 bromodomains BD1 and BD2, it does not bind to the von Hippel-Lindau (VHL) E3 ligase.[1] Consequently, it does not induce the ubiquitination and subsequent proteasomal degradation of BRD4. This makes it an ideal negative control for experiments involving GNE-987, enabling researchers to distinguish between the biological consequences of BRD4 inhibition and BRD4 degradation.

Recommended Concentrations for In Vitro Studies

The optimal concentration of this compound for in vitro studies will depend on the specific cell line and experimental endpoint. However, based on its high binding affinity to BRD4, a concentration range of 1 nM to 1000 nM is recommended for most applications. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. When used as a negative control alongside GNE-987, it is recommended to use this compound at a concentration equal to or greater than the active compound to ensure that any observed effects are not due to insufficient target engagement.

Data Presentation

The following table summarizes the binding affinities and effective concentrations of this compound and its active counterpart, GNE-987, in various in vitro assays.

| Compound | Target | Assay | Cell Line | IC50 / DC50 | Reference |

| This compound | BRD4 BD1 | Binding Assay | - | IC50 = 4 nM | [1] |

| This compound | BRD4 BD2 | Binding Assay | - | IC50 = 3.9 nM | [1] |

| GNE-987 | BRD4 BD1 | Binding Assay | - | IC50 = 4.7 nM | [2][3] |

| GNE-987 | BRD4 BD2 | Binding Assay | - | IC50 = 4.4 nM | [2][3] |

| GNE-987 | BRD4 Degradation | Western Blot | EOL-1 (AML) | DC50 = 0.03 nM | [2][3] |

| GNE-987 | Cell Viability | CCK-8 Assay | IMR-32 (Neuroblastoma) | IC50 = 1.14 nM | [4] |

| GNE-987 | Cell Viability | CCK-8 Assay | SK-N-BE(2) (Neuroblastoma) | IC50 = 1.87 nM | [4] |

| GNE-987 | Cell Viability | CCK-8 Assay | HL-60 (AML) | IC50 = 0.03 nM | [2] |

| GNE-987 | MYC Expression | - | - | IC50 = 0.03 nM | [2] |